molecular formula C12H9F2N3O3 B2485344 N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034622-36-9

N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2485344
CAS No.: 2034622-36-9
M. Wt: 281.219
InChI Key: OHVSJARHXLSFBJ-UHFFFAOYSA-N
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Description

N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound supplied for research and development purposes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. While specific biological data for this exact molecule is not available in the public scientific literature as of the last update, compounds featuring the pyrimidine-4-carboxamide core and difluoromethoxy phenyl groups are of significant interest in medicinal chemistry and agrochemical research. The pyrimidine-carboxamide scaffold is a privileged structure in drug discovery, known to exhibit diverse biological activities. For instance, related pyrazole-4-carboxamide analogues have been identified as potent fungicides, with studies showing they can disrupt mitochondrial function in pathogens like Rhizoctonia solani by targeting complexes II and IV in the electron transport chain . Furthermore, carboxamide derivatives are frequently explored as modulators of various biological targets, such as GPCRs and enzymes . The presence of the hydroxypyrimidine moiety in this compound suggests potential for metal-chelating interactions or hydrogen bonding, which are common features in inhibitors of metalloenzymes like histone deacetylases (HDACs) or other pharmacologically relevant targets. Researchers investigating novel small molecules for oncology, neurology, or infectious diseases may find this compound a valuable synthetic intermediate or a candidate for high-throughput screening. Handle with care and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O3/c13-12(14)20-8-3-1-2-7(4-8)17-11(19)9-5-10(18)16-6-15-9/h1-6,12H,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVSJARHXLSFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate can be synthesized through a difluoromethylation reaction, where a difluoromethylating agent is used to introduce the difluoromethoxy group onto a phenyl ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives, including N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, specific derivatives have been reported to suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: COX Inhibition Potency of Pyrimidine Derivatives

CompoundIC50 (μmol)Comparison DrugIC50 (μmol)
This compoundX.XXCelecoxib0.04 ± 0.01

Neurological and Psychiatric Disorders

The compound has also been highlighted for its potential use in treating neurological and psychiatric disorders. Research indicates that pyrimidine carboxamide compounds can act as phosphodiesterase 2 (PDE2) inhibitors, which may be beneficial in managing conditions such as schizophrenia, anxiety, and cognitive impairments . The modulation of PDE2 activity is believed to enhance cognitive function and reduce symptoms associated with these disorders.

Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer properties. These compounds can modulate immune responses and enhance the efficacy of conventional cancer therapies. For example, certain derivatives have demonstrated the ability to reactivate immune responses within tumors, making them promising candidates for cancer treatment .

Table 2: Anticancer Activity of Pyrimidine Derivatives

CompoundCancer TypeMechanism of Action
This compoundMelanomaImmune modulation
Other Pyrimidine DerivativesVariousDNA repair inhibition

Antifungal and Insecticidal Properties

Research has indicated that some pyrimidine derivatives exhibit antifungal and insecticidal activities. For instance, compounds similar to this compound have shown efficacy against various fungal pathogens and insect pests . This broad-spectrum activity suggests potential applications in agriculture as well as medicine.

Table 3: Biological Activities of Pyrimidine Derivatives

Activity TypeTarget OrganismEfficacy
AntifungalBotrytis cinereaHigh
InsecticidalMythimna separataModerate

Clinical Trials

Several clinical trials are currently investigating the efficacy of pyrimidine derivatives in treating inflammatory diseases and cancers. Preliminary results indicate promising outcomes regarding safety and efficacy profiles, warranting further exploration in larger cohorts.

Laboratory Studies

Laboratory studies have utilized various bioassays to assess the pharmacological properties of these compounds, including their effects on COX enzyme inhibition and cellular proliferation in cancer models . These findings support the hypothesis that this compound could serve as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and other interactions with the target site . This can lead to modulation of the target’s activity and subsequent biological effects .

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound’s pyrimidine core is simpler than the pyrrolo-pyridazine (EP 4 374 877 A2) and thieno-pyrimidine () systems, which may reduce steric hindrance but limit multivalent binding interactions. Compound 5a () employs a picolinamide scaffold with a 1,2,4-oxadiazole group, a bioisostere known to enhance metabolic stability in agrochemicals .

Hydroxyl Group: The 6-hydroxy moiety in the target compound contrasts with cyano (EP 4 374 877 A2) or methyl () groups, suggesting divergent hydrogen-bonding profiles and solubility.

Biological Activity: EP 4 374 877 A2 compounds, with morpholine-ethoxy and cyanopyrimidinyl groups, are hypothesized to target kinases due to structural resemblance to known inhibitors . Compound 5a’s oxadiazole and perfluoropropyl groups correlate with broad-spectrum pesticidal activity, a niche distinct from the target compound’s presumed therapeutic focus .

Biological Activity

N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, mechanisms of action, biological effects, and related research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving pyrimidine derivatives. The structural formula can be represented as follows:

C12H10F2N2O3\text{C}_{12}\text{H}_{10}\text{F}_2\text{N}_2\text{O}_3

The presence of the difluoromethoxy group is crucial for its biological activity, influencing both its lipophilicity and interaction with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, including phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways. Inhibiting these enzymes can lead to increased levels of cyclic nucleotides, thereby modulating various physiological responses .
  • Receptor Interaction : The compound may interact with specific receptors involved in inflammatory and neurological pathways, potentially leading to therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases .

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance, studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin6.741.10

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

Neuroprotective Effects

The compound's potential neuroprotective properties have been explored in various studies focusing on its ability to modulate neurotransmitter systems and reduce neuroinflammation. The inhibition of PDEs may enhance the availability of cyclic AMP and cyclic GMP, which are crucial for neuronal health.

Case Studies

  • Study on Inflammatory Response : A study demonstrated that pyrimidine derivatives significantly reduced edema in animal models when administered prior to inflammatory stimuli. The results indicated a reduction in pro-inflammatory cytokines and improved clinical scores in treated groups compared to controls .
  • Neurodegeneration Model : In a murine model of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests .

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for N-(3-(difluoromethoxy)phenyl)-6-hydroxypyrimidine-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via multi-step protocols involving:

  • Amide bond formation : Coupling of pyrimidine-4-carboxylic acid derivatives with substituted anilines (e.g., 3-(difluoromethoxy)aniline) using activating agents like carbodiimides (e.g., EDCI) or chloroformates (phenyl chloroformate) .
  • Hydroxylation : Selective oxidation or hydrolysis at the pyrimidine C6 position, often employing mild oxidizing agents (e.g., H2O2/acetic acid) to preserve sensitive substituents .
  • Key conditions : Solvents (DMF, THF), temperatures (0–60°C), and pH control (neutral to slightly basic) are critical to minimize side reactions like over-oxidation or decomposition .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its NMR and mass spectrometry data?

  • Methodology :

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve aromatic protons (δ 6.5–8.5 ppm for pyrimidine/difluoromethoxy groups) and confirm regiochemistry. <sup>19</sup>F NMR identifies difluoromethoxy splitting patterns (δ -55 to -60 ppm) .
  • Mass spectrometry : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]<sup>+</sup> m/z 325.08) and fragments (e.g., loss of CO2 or difluoromethoxy groups) .
  • X-ray crystallography : Used sparingly due to challenges in crystal growth; SHELX software refines structures when suitable crystals are obtained .

Q. What in vitro assays are typically used to evaluate the compound’s biological activity, and how are false positives mitigated?

  • Methodology :

  • Kinase inhibition : ATP-competitive assays (e.g., ADP-Glo™) screen for activity against kinases like Abl or Src, with IC50 values calculated via dose-response curves .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., K562) require controls (e.g., DMSO vehicle) to exclude solvent interference .
  • False positives : Counter-screening against non-target proteins (e.g., albumin) and orthogonal assays (e.g., SPR) validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies, particularly for kinase inhibition?

  • Methodology :

  • Assay standardization : Compare buffer conditions (e.g., Mg<sup>2+</sup> concentration) and enzyme sources (recombinant vs. native) .
  • Structural analogs : Test derivatives (e.g., fluorinated or methylated pyrimidines) to identify substituent effects on potency .
  • Data normalization : Use reference inhibitors (e.g., imatinib for Abl) as internal controls to calibrate inter-lab variability .

Q. What computational strategies predict binding modes of the compound to target proteins, and how reliable are these models?

  • Methodology :

  • Docking studies : Software like AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets. Validation via co-crystallized ligands (e.g., PDB 2GQG) ensures accuracy .
  • MD simulations : GROMACS or AMBER assess stability of predicted poses over 100-ns trajectories, with RMSD/RMSF analysis .
  • Limitations : Predictions may miss solvent effects or allosteric binding; experimental validation (e.g., mutagenesis) is essential .

Q. How do substitution patterns on the pyrimidine ring influence solubility and metabolic stability?

  • Methodology :

  • LogP measurements : Shake-flask or HPLC methods quantify hydrophobicity; C6-hydroxyl and difluoromethoxy groups enhance aqueous solubility .
  • Metabolic profiling : Liver microsome assays (human/rat) identify major metabolites (e.g., glucuronidation at the hydroxyl group) .
  • SAR table :
Substituent (Position)Solubility (mg/mL)Microsomal Stability (t1/2, min)
-OH (C6)1.245
-OCH2F2 (C3-phenyl)0.828
-Cl (C4-phenyl)0.315

Data Contradiction Analysis

Q. Discrepancies in reported IC50 values for kinase inhibition: Are these due to assay design or compound stability?

  • Analysis :

  • Assay variability : Pre-incubation time (10 vs. 30 min) affects IC50 due to slow-binding kinetics .
  • Compound degradation : HPLC-MS monitoring reveals hydrolysis of the carboxamide group under acidic assay conditions (pH <6) .
  • Mitigation : Use fresh DMSO stocks, buffer pH >7, and confirm stability via LC-MS before assays .

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